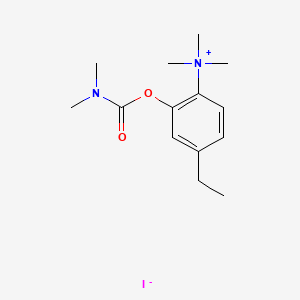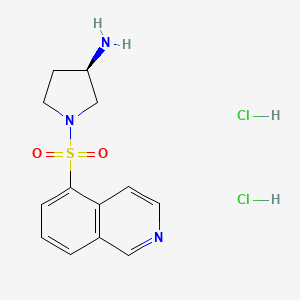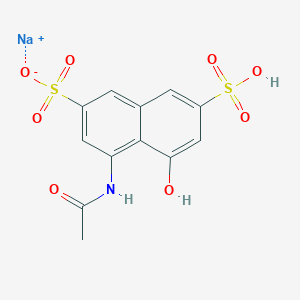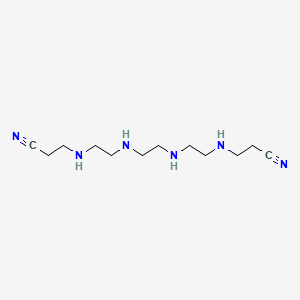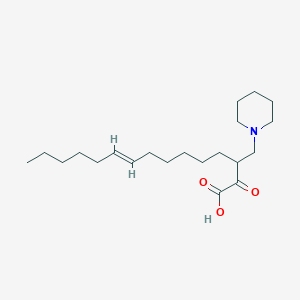
1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo- is a complex organic compound with the molecular formula C21H37NO3 It is characterized by a piperidine ring, a butanoic acid chain, and a dodecenyl group with an oxo functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo- typically involves multi-step organic reactions. One common method includes the following steps :
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Butanoic Acid Chain: The butanoic acid chain is introduced through esterification or amidation reactions.
Introduction of the Dodecenyl Group: The dodecenyl group is added via alkylation reactions using suitable alkyl halides.
Oxidation to Form the Oxo Group: The final step involves oxidation reactions to introduce the oxo functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo- undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring and dodecenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, hydroxylated compounds, and other functionalized molecules .
Applications De Recherche Scientifique
1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo- has diverse applications in scientific research :
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo- involves its interaction with molecular targets and pathways . The compound can modulate various biological processes through:
Binding to Receptors: It may bind to specific receptors, altering their activity and downstream signaling pathways.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic and cellular processes.
Gene Expression: It may influence gene expression by interacting with transcription factors and regulatory proteins.
Comparaison Avec Des Composés Similaires
1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo- can be compared with other similar compounds, such as :
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share structural similarities but differ in functional groups and biological activities.
Dodecenyl Compounds: Similar compounds with dodecenyl groups include dodecenyl acetate and dodecenyl alcohol, which have different chemical properties and applications.
Propriétés
Numéro CAS |
68958-51-0 |
|---|---|
Formule moléculaire |
C21H37NO3 |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(E)-2-oxo-3-(piperidin-1-ylmethyl)pentadec-9-enoic acid |
InChI |
InChI=1S/C21H37NO3/c1-2-3-4-5-6-7-8-9-10-12-15-19(20(23)21(24)25)18-22-16-13-11-14-17-22/h6-7,19H,2-5,8-18H2,1H3,(H,24,25)/b7-6+ |
Clé InChI |
OAGDICJAJXBCLR-VOTSOKGWSA-N |
SMILES isomérique |
CCCCC/C=C/CCCCCC(CN1CCCCC1)C(=O)C(=O)O |
SMILES canonique |
CCCCCC=CCCCCCC(CN1CCCCC1)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


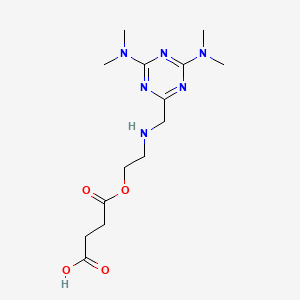

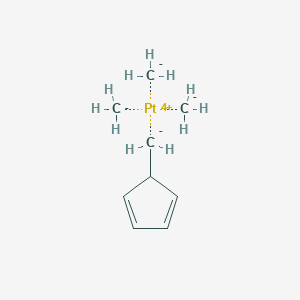
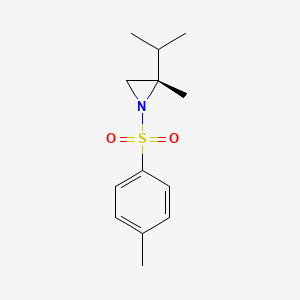

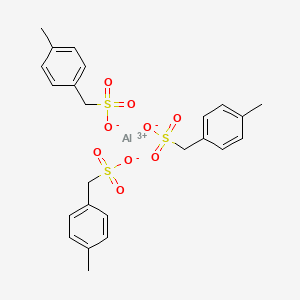
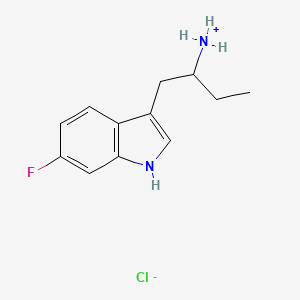
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
